molecular formula C25H27N7O2 B12368341 Myt1-IN-4

Myt1-IN-4

Cat. No.: B12368341
M. Wt: 457.5 g/mol
InChI Key: SJUCQFPJGCKBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myt1-IN-4 is a selective and orally active inhibitor of the Myt1 kinase, a protein kinase involved in cell cycle regulation. Myt1 kinase is known for its role in phosphorylating and inhibiting the cyclin-dependent kinase 1 (Cdk1), which is crucial for the progression of cells through the G2/M checkpoint in the cell cycle. This compound has shown potential in cancer research due to its ability to inhibit Myt1 kinase activity, thereby affecting cell cycle progression and inducing cell death in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myt1-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the selectivity and potency of the compound.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure the desired purity and quality.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Myt1-IN-4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. These reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions are employed to introduce different functional groups into the this compound molecule. These reactions often require specific catalysts and solvents to achieve high selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications.

Scientific Research Applications

Myt1-IN-4 has a wide range of scientific research applications, including:

    Cancer Research: this compound is extensively studied for its potential in cancer therapy. By inhibiting Myt1 kinase, it disrupts the cell cycle progression, leading to cell death in cancer cells.

    Cell Cycle Studies: Researchers use this compound to study the role of Myt1 kinase in cell cycle regulation.

    Drug Development: this compound serves as a lead compound for the development of new drugs targeting Myt1 kinase.

Mechanism of Action

Myt1-IN-4 exerts its effects by selectively inhibiting Myt1 kinase. Myt1 kinase phosphorylates and inhibits cyclin-dependent kinase 1 (Cdk1), preventing the cell from entering mitosis. By inhibiting Myt1 kinase, this compound allows Cdk1 to remain active, leading to premature mitotic entry and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely on precise cell cycle regulation for their proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Myt1-IN-4

This compound is unique due to its high selectivity and potency as a Myt1 kinase inhibitor. Unlike other inhibitors that target multiple kinases, this compound specifically inhibits Myt1 kinase, reducing the likelihood of off-target effects. This selectivity makes it a valuable tool for studying the specific role of Myt1 kinase in cell cycle regulation and its potential as a therapeutic target .

Properties

Molecular Formula

C25H27N7O2

Molecular Weight

457.5 g/mol

IUPAC Name

[6-amino-2-cyclopropyl-5-(3-hydroxy-2,6-dimethylphenyl)-3-methylpyrrolo[2,3-b]pyrazin-7-yl]-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone

InChI

InChI=1S/C25H27N7O2/c1-13-4-7-18(33)14(2)22(13)32-23(26)19(21-24(32)28-15(3)20(29-21)16-5-6-16)25(34)30-10-11-31-17(12-30)8-9-27-31/h4,7-9,16,33H,5-6,10-12,26H2,1-3H3

InChI Key

SJUCQFPJGCKBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=C(N=C32)C)C4CC4)C(=O)N5CCN6C(=CC=N6)C5)N

Origin of Product

United States

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